![molecular formula C21H22N2O3 B14397924 N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea CAS No. 88132-36-9](/img/structure/B14397924.png)
N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea is a complex organic compound that features a naphthalene moiety linked to a phenyl group through an ethoxy bridge, with a urea functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea typically involves multiple steps:
Formation of the Ethoxy Bridge: The initial step involves the reaction of naphthalene with an appropriate ethoxy reagent under controlled conditions to form the naphthalen-1-yl ethoxy intermediate.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group, often through a Friedel-Crafts alkylation reaction, to form the 4-[2-(naphthalen-1-yl)ethoxy]phenyl intermediate.
Urea Formation: The final step involves the reaction of the intermediate with N-methoxy-N-methylamine and an isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the urea group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the ethoxy bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methamnetamine: A compound with a similar naphthalene structure but different functional groups.
N’-[(E)-{3-Methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}methylene]isonicotinohydrazide: Another compound with an ethoxy bridge and phenyl group but different substituents.
Uniqueness
N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88132-36-9 |
|---|---|
Molekularformel |
C21H22N2O3 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
1-methoxy-1-methyl-3-[4-(2-naphthalen-1-ylethoxy)phenyl]urea |
InChI |
InChI=1S/C21H22N2O3/c1-23(25-2)21(24)22-18-10-12-19(13-11-18)26-15-14-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,14-15H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
VJHPCNYXOIAZMS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)NC1=CC=C(C=C1)OCCC2=CC=CC3=CC=CC=C32)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


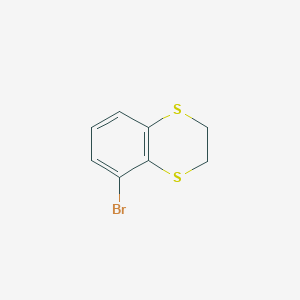
![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
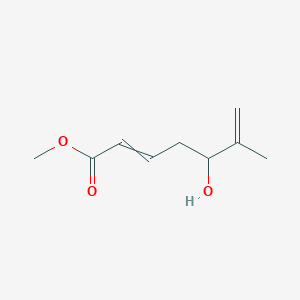
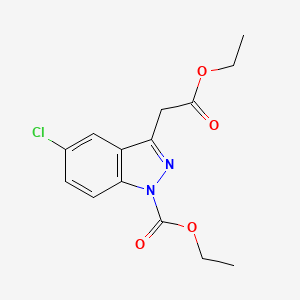
![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)

![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)
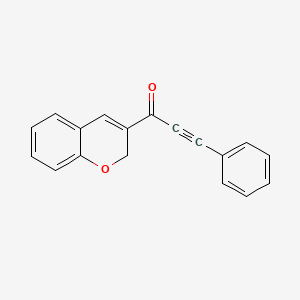



![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
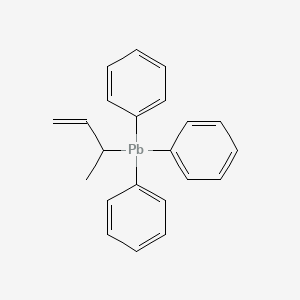
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
